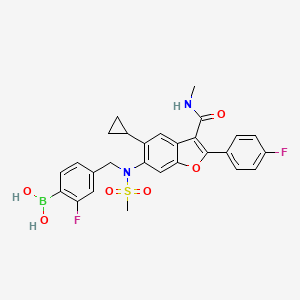

GSK5852

Description

Properties

CAS No. |

1331942-30-3 |

|---|---|

Molecular Formula |

C27H25BF2N2O6S |

Molecular Weight |

554.4 g/mol |

IUPAC Name |

[4-[[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]methyl]-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33) |

InChI Key |

GDSKPIAEYNJODX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-2485852; GSK 2485852; GSK2485852; GSK-5852; GSK 5852; GSK5852 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of GSK's RIPK1 Inhibitors

Disclaimer: Initial analysis indicates a likely confusion between GSK5852, an HCV NS5B polymerase inhibitor, and the broader class of GSK's RIPK1 inhibitors involved in necroptosis. This guide will focus on a representative and clinically studied RIPK1 inhibitor, GSK2982772, to provide a detailed and relevant overview of the mechanism of action in the context of RIPK1 inhibition and necroptosis.

Executive Summary

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a pivotal mediator in the regulation of inflammation and programmed cell death pathways, particularly necroptosis. The kinase activity of RIPK1 is a critical initiator of the necroptotic cascade, making it a key therapeutic target for a range of inflammatory and neurodegenerative conditions. GlaxoSmithKline (GSK) has developed a portfolio of small molecule inhibitors that specifically target the kinase function of RIPK1. This technical guide provides a comprehensive analysis of the mechanism of action of these inhibitors, with a focus on GSK2982772, a first-in-class RIPK1 inhibitor that has undergone clinical evaluation.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

The central mechanism of action for GSK's RIPK1 inhibitors is the direct and competitive inhibition of the RIPK1 kinase domain. By binding to the ATP-binding pocket of RIPK1, these compounds prevent the autophosphorylation of RIPK1 and its subsequent phosphorylation of downstream targets, most notably RIPK3. This action effectively blocks the formation of the necrosome, a key signaling complex in the necroptosis pathway, and halts the downstream events leading to programmed necrotic cell death. The inhibition of RIPK1 kinase activity has been shown to be a viable strategy for mitigating the pathological effects of necroptosis in various disease models.

Quantitative Data Summary

The potency and cellular activity of GSK's RIPK1 inhibitors have been characterized through various in vitro and cellular assays. The following tables provide a summary of key quantitative data.

Table 1: In Vitro Enzymatic Potency of Selected RIPK1 Inhibitors

| Compound | Target Enzyme | Assay Type | IC50 (nM) |

| GSK2982772 | Human RIPK1 | Enzymatic | 0.2[1] |

| GSK'157 | Human RIPK1 | Enzymatic | 3.1[1] |

| UAMC-3861 | Human RIPK1 | Enzymatic | 6.5[1] |

Table 2: Cellular Activity and Target Engagement of Selected RIPK1 Inhibitors

| Compound | Cell Line | Assay Type | Measured Endpoint | IC50 (nM) |

| GSK'253 | HT29 | Target Engagement (TEAR1) | Free RIPK1 Levels | 0.5[2] |

| GSK'772 | HT-29 | Necroptosis Inhibition | Cell Viability | 0.2[1] |

| GSK'157 | MEFs | Necroptosis Inhibition | Cell Viability | Potency increased 6-fold with TAK1i[1] |

| UAMC-3861 | MEFs | Necroptosis Inhibition | Cell Viability | Potency increased 14-fold with TAK1i[1] |

Detailed Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK1.

-

Principle: The assay quantifies the phosphorylation of a substrate by the RIPK1 kinase in the presence of varying concentrations of an inhibitor.

-

Methodology:

-

Reactions are typically performed in 384-well plates.

-

Purified recombinant human RIPK1 kinase domain is incubated with a serial dilution of the test compound.

-

The kinase reaction is initiated by the addition of a reaction mixture containing a suitable substrate (e.g., a generic kinase substrate peptide) and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a commercially available detection kit (e.g., ADP-Glo).

-

Luminescence is measured, and the data is normalized to control wells to determine the percent inhibition.

-

IC50 values are calculated using a four-parameter logistic fit of the concentration-response data.

-

Cellular Target Engagement (TEAR1) Assay

The Target Engagement Assessment for RIPK1 (TEAR1) assay is an immunoassay developed to measure the direct binding of inhibitors to RIPK1 in a cellular context[2].

-

Principle: This is a competitive binding assay where the inhibitor competes with a detection antibody for binding to RIPK1. The amount of unbound ("free") RIPK1 is quantified.

-

Methodology:

-

Cells (e.g., HT29) are treated with a dose range of the RIPK1 inhibitor for a specified time.

-

Cells are lysed, and the lysates are transferred to an ELISA plate coated with a capture antibody for RIPK1.

-

A detection antibody that recognizes the inhibitor-binding site on RIPK1 is added.

-

The amount of bound detection antibody is quantified using a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

The signal is inversely proportional to the level of target engagement by the inhibitor.

-

IC50 values for target engagement are determined from the resulting dose-response curve[2].

-

Cellular Necroptosis Assay

This assay evaluates the ability of a compound to protect cells from induced necroptosis.

-

Principle: Cell viability is measured following the induction of necroptosis in the presence of a test compound.

-

Methodology:

-

A suitable cell line (e.g., HT-29 or mouse embryonic fibroblasts) is seeded in multi-well plates.

-

Cells are pre-treated with serial dilutions of the RIPK1 inhibitor for approximately 30 minutes[1].

-

Necroptosis is induced by the addition of a combination of stimuli, typically Tumor Necrosis Factor-alpha (TNF-α) and a pan-caspase inhibitor such as z-VAD-fmk. In some cases, a TAK1 inhibitor is also used to sensitize the cells to RIPK1-dependent death[1].

-

After an incubation period of several hours, cell viability is assessed using a commercially available kit that measures ATP levels (e.g., CellTiter-Glo).

-

The concentration-dependent protection from cell death is used to calculate the EC50 value of the inhibitor.

-

Visualizations: Signaling Pathways and Workflows

The Necroptosis Signaling Pathway and Point of Inhibition

Caption: RIPK1-mediated necroptosis and inhibition by GSK2982772.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the characterization of a novel RIPK1 inhibitor.

References

GSK5852: An In-Depth Technical Review of its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK5852 (also known as GSK2485852) is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as non-structural protein 5B (NS5B).[1][2] This enzyme is critical for the replication of the viral RNA genome.[1][2] this compound acts by binding to an allosteric site on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive and thereby halts viral replication.[1] This document provides a comprehensive overview of the antiviral activity spectrum of this compound, details of the experimental protocols used for its characterization, and visualizations of its mechanism of action within the viral life cycle.

Antiviral Activity Spectrum

This compound has demonstrated potent and specific activity against various genotypes of the Hepatitis C Virus. Its efficacy against other viral pathogens has been evaluated to determine its broader antiviral spectrum.

Table 1: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV)

| Virus Genotype/Mutant | Assay Type | Cell Line | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |

| HCV Genotype 1a (H77) | Subgenomic Replicon | Huh-7 | 3.0 | >100 |

| HCV Genotype 1b (Con1) | Subgenomic Replicon | Huh-7 | 1.7 | >100 |

| HCV Genotype 2a (JFH-1) | Subgenomic Replicon | Huh-7 | 2.5 | >100 |

| HCV Genotype 1a (C316Y Mutant) | Subgenomic Replicon | Huh-7 | 3.2 | >100 |

| HCV Genotype 1b (C316N Mutant) | Subgenomic Replicon | Huh-7 | 1.9 | >100 |

Data sourced from MedchemExpress and "In Vitro Characterization of GSK2485852, a Novel Hepatitis C Virus Polymerase Inhibitor".[1]

Table 2: Broad Spectrum Antiviral Screening of this compound

To assess the broader antiviral potential of this compound, its activity was evaluated against a panel of diverse RNA and DNA viruses. The compound was tested at a single concentration of 10 µM to determine its cytoprotective effect.

| Virus Family | Virus | Antiviral Activity at 10 µM |

| Flaviviridae | Hepatitis C Virus (HCV) | Active |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Inactive |

| Orthomyxoviridae | Influenza A Virus | Inactive |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Inactive |

| Picornaviridae | Poliovirus | Inactive |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Inactive |

Based on information from "In Vitro Characterization of GSK2485852, a Novel Hepatitis C Virus Polymerase Inhibitor" which states that the antiviral activity of this compound against a panel of RNA and DNA viruses was determined by Southern Research Institute.[1] The table reflects the specific activity against HCV and the general lack of broad-spectrum activity mentioned in the context of its focused development.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's antiviral activity.

HCV Subgenomic Replicon Assay

This assay is the primary method for determining the in vitro efficacy of antiviral compounds against HCV replication.

Objective: To quantify the inhibitory effect of this compound on HCV RNA replication in a cell-based system.

Materials:

-

Cell Line: Huh-7 human hepatoma cells.

-

Replicons: Subgenomic HCV replicons for genotypes 1a (H77 strain), 1b (Con1 strain), and 2a (JFH-1 strain), typically containing a luciferase reporter gene.

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, G418 (for stable cell line selection), this compound, and a luciferase assay system.

Procedure:

-

Cell Culture: Huh-7 cells stably harboring the HCV subgenomic replicons are maintained in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418.

-

Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to achieve a range of desired concentrations.

-

Assay Plate Preparation: Replicon-containing cells are seeded into 96-well plates and incubated until they reach optimal confluency.

-

Compound Addition: The culture medium is replaced with fresh medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Luciferase Assay: Following incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the reduction in luciferase activity against the drug concentration.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.

Materials:

-

Cell Line: Huh-7 cells (or other relevant cell lines).

-

Reagents: DMEM, FBS, penicillin-streptomycin, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

-

Cell Seeding: Huh-7 cells are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for the same duration as the replicon assay (48-72 hours).

-

Viability Measurement: A cell viability reagent is added to the wells, and the signal (e.g., luminescence or fluorescence), which is proportional to the number of viable cells, is measured.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀.

Visualizations

HCV Replication Cycle and Inhibition by this compound

The following diagram illustrates the key stages of the Hepatitis C Virus life cycle within a hepatocyte and pinpoints the inhibitory action of this compound.

Caption: HCV life cycle and the inhibitory point of this compound.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines the general workflow for screening and characterizing antiviral compounds like this compound.

Caption: General workflow for antiviral drug discovery.

References

Navigating the Inhibition of HCV Genotype 1a: A Technical Guide to GSK Antiviral Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the efficacy of GlaxoSmithKline's antiviral compounds against Hepatitis C Virus (HCV) genotype 1a. The primary focus of this document is GSK2336805, a potent NS5A inhibitor, due to the significant body of available research. A summary of GSK2485852 (GSK5852), an NS5B polymerase inhibitor, is also included to address the full scope of the topic and clarify the distinct mechanisms of these two agents.

Executive Summary

Hepatitis C virus infection, particularly genotype 1a, has historically presented a significant treatment challenge. The advent of direct-acting antivirals (DAAs) has revolutionized therapy, and compounds developed by GSK have been part of this therapeutic evolution. This guide delves into the preclinical and clinical data for GSK2336805, a highly potent NS5A replication complex inhibitor, and provides an overview of GSK2485852 (this compound), a non-nucleoside NS5B polymerase inhibitor. We will explore their mechanisms of action, in vitro and in vivo efficacy, resistance profiles, and the experimental methodologies used to generate these data.

GSK2336805: A Potent NS5A Inhibitor

GSK2336805 is an orally bioavailable inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Its potent activity against genotype 1a has been demonstrated in both preclinical and early-phase clinical studies.

In Vitro Efficacy

The in vitro potency of GSK2336805 was primarily assessed using HCV subgenomic replicon systems. These systems are cellular models that contain a portion of the HCV genome, including the non-structural proteins necessary for replication, but lack the structural proteins required to produce infectious virus particles.

| Assay System | HCV Genotype | EC50 (pM) | Reference |

| Subgenomic Replicon (H77) | 1a | 58.5 | [1] |

| Subgenomic Replicon (Con-1 ET) | 1b | 7.4 | [1] |

Table 1: In Vitro Efficacy of GSK2336805 against HCV Genotype 1 Replicons

Clinical Efficacy

A first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805 in healthy subjects and in patients chronically infected with HCV genotype 1.[1][2]

| Dose | Number of Patients (Genotype 1) | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Time to Nadir | Reference |

| 10 mg | 3 | 2.6 | 24-48 hours | [1] |

| 30 mg | 3 | 3.5 | 24-72 hours | [1] |

| 60 mg | 3 | 3.8 | 48-96 hours | [1] |

| 120 mg | 3 | 4.1 | 72-120 hours | [1] |

Table 2: Antiviral Activity of Single Doses of GSK2336805 in HCV Genotype 1-Infected Patients

In this study, single doses of GSK2336805 of ≥10 mg resulted in a statistically significant reduction in HCV RNA of ≥2-log10 compared with placebo at 24 hours post-dose.[1][2] Reductions in HCV RNA were observed within 4 hours of dosing.[1][2]

Resistance Profile

Resistance to GSK2336805 in genotype 1a is primarily associated with mutations in the NS5A protein. In vitro resistance selection studies identified key amino acid substitutions that confer reduced susceptibility to the compound.

| NS5A Mutation (Genotype 1a) | Fold-change in EC50 | Reference |

| Q30H | >150 | |

| L31M | >150 |

Table 3: Key Resistance-Associated Substitutions for GSK2336805 in HCV Genotype 1a

Experimental Protocols

HCV Subgenomic Replicon Assay

The in vitro efficacy of GSK2336805 was determined using an HCV subgenomic replicon assay. The general protocol is as follows:

-

Cell Culture : Huh-7 human hepatoma cells harboring an HCV genotype 1a subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selective agent (e.g., G418).

-

Compound Plating : GSK2336805 is serially diluted to various concentrations and added to 384-well plates.

-

Cell Seeding : The replicon-containing Huh-7 cells are seeded into the plates containing the diluted compound.

-

Incubation : The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the antiviral effect of the compound to manifest.

-

Quantification of Replication : HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the light output is proportional to the level of HCV replication.

-

Data Analysis : The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a sigmoidal curve.

First-in-Human Clinical Trial Design

The clinical efficacy data for GSK2336805 was generated from a Phase I/IIa, randomized, double-blind, placebo-controlled, dose-escalation study.

The study consisted of three parts:

-

Part 1 : Single ascending doses in healthy subjects.

-

Part 2 : Multiple ascending doses in healthy subjects.

-

Part 3 : Single ascending doses in patients chronically infected with HCV genotype 1.

Key aspects of the protocol for Part 3 included:

-

Patient Population : Treatment-naive patients with chronic HCV genotype 1 infection.

-

Randomization : Patients were randomized to receive a single oral dose of GSK2336805 or placebo.

-

Dose Escalation : The dose of GSK2336805 was escalated in successive cohorts of patients after safety and pharmacokinetic data from the previous dose level were reviewed.

-

Assessments :

-

Safety and Tolerability : Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.

-

Pharmacokinetics : Serial blood samples were collected to determine the plasma concentrations of GSK2336805 over time.

-

Antiviral Activity : Plasma HCV RNA levels were measured at baseline and at various time points after dosing to assess the change in viral load.

-

Mechanism of Action of GSK2336805

GSK2336805 targets the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and the assembly of new virus particles. While the precise mechanism of NS5A inhibitors is not fully elucidated, they are believed to bind to the N-terminus of NS5A, inducing a conformational change that disrupts the function of the replication complex. This inhibition of the replication complex leads to a rapid decline in viral RNA levels.

GSK2485852 (this compound): An NS5B Polymerase Inhibitor

It is important to distinguish GSK2336805 from GSK2485852, which is also known as this compound. GSK2485852 is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the enzyme responsible for replicating the viral RNA genome.

Efficacy and Resistance

GSK2485852 has demonstrated low nanomolar EC50 values against HCV genotypes 1 and 2 in subgenomic replicon systems. A key feature of GSK2485852 is its favorable resistance profile, showing less than a 5-fold loss of potency against several clinically significant NS5B resistance mutations.

Clinical Development

A first-in-human study of GSK2485852 was conducted in patients with chronic HCV infection to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity.

Conclusion

GSK2336805 is a potent inhibitor of HCV genotype 1a replication, acting through the inhibition of the NS5A protein. Both in vitro and early clinical data demonstrate its significant antiviral activity, characterized by picomolar potency in replicon systems and a rapid, substantial reduction in viral load in infected patients. Resistance to GSK2336805 is associated with specific mutations in the NS5A protein. It is crucial to differentiate GSK2336805 from GSK2485852 (this compound), which targets the NS5B polymerase. The data presented in this guide underscore the potential of targeting different components of the HCV replication machinery to achieve profound antiviral effects. Further clinical development and combination studies are necessary to fully elucidate the therapeutic potential of these compounds in the evolving landscape of HCV treatment.

References

Technical Whitepaper: In Vitro Inhibitory Activity of GSK5852 against Hepatitis C Virus Genotype 1b

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK5852, now known as GSK2336805, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive technical overview of the in vitro inhibitory activity of this compound against HCV genotype 1b. The primary method for determining the compound's potency is the HCV subgenomic replicon assay. This whitepaper details the quantitative inhibitory data, provides a step-by-step experimental protocol for the replicon assay, and visualizes the relevant biological pathway and experimental workflow.

Quantitative Inhibitory Data

The inhibitory activity of this compound against HCV genotype 1b has been determined using a subgenomic replicon system. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell System | Genotype | Notes |

| EC50 | 7.4 pM | HCV genotype 1b (Con-1 ET) replicon cells | 1b | EC50 (50% effective concentration) represents the concentration of the compound that inhibits 50% of viral replication. |

| CC50 | 47 µM | HCV genotype 1b replicon cells | 1b | CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. |

| Selectivity Index (SI) | >10,000 | - | 1b | Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window. |

| EC50 with 40% Human Serum | 25.7 pM | HCV genotype 1b replicon cells | 1b | Demonstrates a 3.4-fold shift in potency in the presence of human serum. |

Mechanism of Action: Targeting HCV NS5A

This compound exerts its antiviral effect by targeting the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles. Although NS5A has no known enzymatic function, it acts as a crucial organizer of the viral replication complex. By binding to NS5A, this compound is thought to disrupt the formation and function of this complex, thereby inhibiting viral replication.

HCV Replication and the Role of NS5A

The following diagram illustrates the simplified signaling pathway of HCV replication, highlighting the central role of the NS5A protein and the point of intervention for this compound.

Caption: HCV Replication Cycle and Inhibition by this compound.

Experimental Protocols: HCV Genotype 1b Subgenomic Replicon Assay

The following is a detailed protocol for determining the EC50 of a compound against HCV genotype 1b using a subgenomic replicon system with a luciferase reporter.

Materials and Reagents

-

Cell Line: Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene (e.g., Con1 strain).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Selection Agent: G418 (Neomycin) at a concentration appropriate for maintaining the replicon-containing cell line.

-

Assay Plates: 96-well or 384-well clear-bottom, white-walled tissue culture plates.

-

Test Compound: this compound dissolved in 100% DMSO to create a high-concentration stock solution.

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™ Luciferase Assay System).

-

Plate Reader: Luminometer capable of reading luminescence from 96-well or 384-well plates.

-

General Cell Culture Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.

Experimental Workflow Diagram

The overall workflow for the HCV replicon assay is depicted below.

Caption: Workflow for EC50 Determination using HCV Replicon Assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture the HCV genotype 1b replicon-containing Huh-7 cells in DMEM with G418.

-

On the day of the assay, trypsinize the cells, count them, and resuspend in culture medium without G418 to a final concentration that will result in 80-90% confluency after 72 hours.

-

Seed the cells into 96-well or 384-well plates.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution series of this compound in DMSO.

-

Further dilute the compound series in culture medium to the final desired concentrations. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.

-

Include appropriate controls: no-drug (vehicle control) and a known HCV inhibitor as a positive control.

-

Carefully add the diluted compounds to the corresponding wells of the cell plates.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Luciferase Assay:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Remove the culture medium from the wells.

-

Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

-

Incubate at room temperature for the time specified by the manufacturer to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis and EC50 Determination:

-

Normalize the luminescence readings of the compound-treated wells to the vehicle control wells (representing 100% replication).

-

Plot the normalized data as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the EC50 value.

-

Cytotoxicity Assay (CC50 Determination)

A parallel assay should be conducted to determine the cytotoxicity of this compound on the host cells.

-

Follow steps 1-3 of the EC50 determination protocol using the same Huh-7 cell line (without the replicon is also acceptable).

-

After the 72-hour incubation, assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or an MTS assay.

-

Analyze the data similarly to the EC50 determination to calculate the CC50 value.

Conclusion

This compound (GSK2336805) is a highly potent inhibitor of HCV genotype 1b replication in vitro, with an EC50 in the picomolar range. Its mechanism of action through the inhibition of the essential viral protein NS5A, combined with a high selectivity index, underscores its potential as an antiviral agent. The HCV subgenomic replicon assay provides a robust and reliable method for quantifying the in vitro potency of such inhibitors. The detailed protocol provided herein serves as a guide for researchers in the field of antiviral drug discovery and development.

GSK5852: A Technical Guide to a Novel HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK5852, also known as GSK2485852, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a critical component of the HCV replication machinery, the NS5B polymerase represents a prime target for antiviral therapies. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of this compound, supported by detailed experimental protocols and data visualizations.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name (4-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-2-fluorophenyl)boronic acid. Its chemical structure is depicted below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-2-fluorophenyl)boronic acid |

| Synonyms | GSK2485852, GSK-5852 |

| Chemical Formula | C27H25BF2N2O6S |

| Molecular Weight | 554.37 g/mol |

| Appearance | Solid |

| Purity | >98% (typical for research grade) |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to an allosteric site on the enzyme.[3] This binding event induces a conformational change in the enzyme, rendering it inactive. Specifically, this compound is thought to bind to a shallow, hydrophobic pocket in the "thumb" domain of the NS5B polymerase, approximately 35 Å from the catalytic active site located in the "palm" domain.[4][5]

The binding of this compound to this allosteric site is believed to inhibit the initiation step of RNA synthesis.[1][2] This is achieved by stabilizing the β-flap of the polymerase in a closed, inactive state and disrupting the RNA processing channels through direct spatial contact.[1][2]

In Vitro Antiviral Activity and Selectivity

This compound demonstrates potent antiviral activity against various HCV genotypes in cell-based replicon assays. The 50% effective concentration (EC50) values are in the low nanomolar range, indicating high potency. Furthermore, this compound exhibits a favorable resistance profile, maintaining activity against common NS5B resistance mutations.[6]

Table 2: In Vitro Antiviral Activity of this compound

| HCV Genotype/Mutant | Assay System | EC50 (nM) |

| Genotype 1a (GT1a) | Replicon Assay | 3.0 |

| Genotype 1b (GT1b) | Replicon Assay | 1.7 |

| GT1a C316Y Mutant | Replicon Assay | 3.2 |

| GT1b C316N Mutant | Replicon Assay | 1.9 |

The selectivity of this compound is highlighted by its significantly higher cytotoxicity concentrations (CC50) compared to its effective concentrations, resulting in a high selectivity index (SI).

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) |

| Huh-7 | MTT Assay | >50 |

| HepG2 | Cytotoxicity Assay | >50 |

| MT-4 | Cytotoxicity Assay | >17 |

| Vero | Cytotoxicity Assay | 8.1 |

Enzymatic Inhibition

In biochemical assays, this compound directly inhibits the enzymatic activity of the recombinant HCV NS5B polymerase with a 50% inhibitory concentration (IC50) in the nanomolar range.

Table 4: Enzymatic Inhibition of HCV NS5B Polymerase by this compound

| Enzyme | Assay | IC50 (nM) |

| Recombinant HCV NS5B Polymerase | RdRp Inhibition Assay | 50 |

| NS5BΔ21 1b 316N Mutant | RdRp Inhibition Assay | 130 |

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines the determination of the antiviral activity of this compound using an HCV subgenomic replicon system in Huh-7 cells.

Materials:

-

Huh-7 human hepatoma cells

-

HCV subgenomic replicon plasmid (e.g., containing a luciferase reporter gene)

-

Lipofectamine 3000 or similar transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution in DMSO

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Transfect the cells with the HCV replicon RNA using a suitable transfection reagent according to the manufacturer's protocol.[7]

-

Compound Addition: After 2 hours of incubation post-transfection, add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 40-72 hours at 37°C in a 5% CO2 incubator.[7]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay (MTT Method)

This protocol describes the assessment of the cytotoxic effects of this compound on Huh-7 cells using the MTT assay.

Materials:

-

Huh-7 cells

-

DMEM with 10% FBS

-

This compound stock solution in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8x10³ to 1x10⁴ cells/well and incubate overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.[8]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the CC50 value from the dose-response curve.

In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol details the measurement of the inhibitory activity of this compound on recombinant HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated NS5BΔ21)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 50 mM NaCl)[4]

-

Poly(rA)/oligo(dT)15 template/primer[4]

-

UTP (unlabeled and [α-32P]-labeled)

-

This compound stock solution in DMSO

-

Filter plates or spin columns for separating incorporated and unincorporated nucleotides

Procedure:

-

Reaction Setup: In a reaction tube or well, combine the reaction buffer, purified NS5B enzyme, and the poly(rA)/oligo(dT)15 template/primer.

-

Inhibitor Addition: Add various concentrations of this compound or DMSO as a control.

-

Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of unlabeled and [α-32P]-labeled UTP.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 50 minutes) at the optimal temperature for the enzyme.[4]

-

Termination and Separation: Stop the reaction and separate the newly synthesized radiolabeled RNA from the unincorporated nucleotides using a filter plate or spin column.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a highly potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with a well-defined mechanism of action. Its strong in vitro antiviral activity against various HCV genotypes and favorable resistance profile make it a significant compound in the study of HCV replication and the development of novel anti-HCV therapeutics. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other similar antiviral agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK-2485852 | NS5B inhibitor | CAS# 1331942-30-3 | InvivoChem [invivochem.com]

- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 5. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro characterization of GSK2485852, a novel hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Discovery and Development of GSK5852: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK5852 (also known as GSK2485852) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical characterization, and early clinical development of this compound. Possessing a novel benzofuran core with a benzyl boronic acid moiety, this compound demonstrated low nanomolar inhibitory activity against HCV genotypes 1a and 1b in subgenomic replicon systems. The compound targets the palm II allosteric site of the NS5B polymerase, leading to a high genetic barrier to resistance. Despite its promising in vitro antiviral profile, the development of this compound was halted after a first-in-human study revealed a challenging pharmacokinetic profile characterized by higher-than-predicted oral clearance and the formation of a major metabolite with higher circulating concentrations than the parent compound. This whitepaper consolidates the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B protein, an RNA-dependent RNA polymerase, is essential for the replication of the viral genome and represents a prime target for direct-acting antiviral (DAA) agents. Non-nucleoside inhibitors (NNIs) of NS5B are a class of DAAs that bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function. This compound emerged from a chemical optimization program aimed at developing potent NNIs with activity against clinically relevant HCV genotypes and resistance mutations.

Discovery and Structure-Activity Relationship (SAR)

This compound was developed through a chemical optimization program focused on a benzofuran core. A key structural feature of this compound is the presence of a benzyl boronic acid moiety, which was found to be crucial for its potent antiviral activity. The structure of this compound is presented below.

Structure of this compound

(Chemical structure image would be placed here in a full report)

While detailed structure-activity relationship (SAR) studies for the this compound series are not extensively published, the development of a successor compound, GSK8175, provides insights. The primary metabolic liability of this compound was identified as facile benzylic oxidation, leading to a short plasma half-life in humans. The subsequent development of GSK8175 involved replacing the metabolically vulnerable N-benzyl boronic acid with a sulfonamide-N-benzoxaborole, which significantly improved the pharmacokinetic profile.

Mechanism of Action

This compound is a non-nucleoside inhibitor that targets the palm II allosteric site of the HCV NS5B polymerase.[1] Binding of this compound to this site induces a conformational change in the enzyme that inhibits its RNA-dependent RNA polymerase activity. This allosteric inhibition mechanism is distinct from that of nucleoside inhibitors, which act as chain terminators at the enzyme's active site. The specific interactions of this compound within the palm II pocket contribute to its high potency and its favorable resistance profile.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on HCV replication.

In Vitro Antiviral Activity

This compound demonstrated potent antiviral activity against HCV genotypes 1a and 1b in subgenomic replicon assays. The 50% effective concentrations (EC50) were in the low nanomolar range.[1]

Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Replicon | EC50 (nM) | Cell Line | Assay Readout |

| Genotype 1a (H77) | 3.0 | Huh-7 | Luciferase |

| Genotype 1b (Con1) | 1.7 | Huh-7 | Luciferase |

| Genotype 2a (JFH-1) | Low nanomolar | Huh-7 | Luciferase |

Data sourced from Voitenleitner et al., 2013.[1]

Resistance Profile

A key advantage of this compound is its high genetic barrier to resistance. The compound maintained potent activity against several clinically significant NS5B resistance mutations.[1]

Table 2: Activity of this compound against Resistant HCV Variants

| NS5B Mutation | Fold Change in EC50 |

| P495L | <5 |

| M423T | <5 |

| C316Y | <5 |

| Y448H | <5 |

Data sourced from Voitenleitner et al., 2013.[1]

Preclinical and Clinical Pharmacokinetics

Preclinical pharmacokinetic studies in various animal species were conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data from these preclinical studies are not publicly available, the results from the first-in-human clinical trial (NCT01332552) provided critical insights into its pharmacokinetic profile in humans.

The study was a randomized, double-blind, placebo-controlled, dose-escalation trial in subjects with chronic HCV genotype 1 infection. This compound was found to be readily absorbed; however, the observed plasma concentrations were significantly lower than predicted due to a higher-than-anticipated oral clearance. Co-administration with food further reduced the exposure of this compound. A major metabolite was identified in human blood at concentrations approximately 50% higher than the parent compound.

Table 3: Human Pharmacokinetic Parameters of this compound (Single 420 mg dose)

| Parameter | Value |

| Mean Cmax | Lower than expected |

| Mean AUC | Lower than expected |

| Effect of Food | 40% reduction in AUC, 70% reduction in Cmax |

Data from a first-in-human study.

Despite the suboptimal pharmacokinetic profile, a single 420 mg dose of this compound demonstrated antiviral activity, with a statistically significant reduction in HCV RNA of -1.33 log10 IU/mL at 24 hours post-dose compared to placebo. The drug was generally well-tolerated in this study.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound was assessed using HCV subgenomic replicon cell lines. A general protocol for such an assay is as follows:

-

Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and non-essential amino acids.

-

Compound Addition: The test compound (this compound) is serially diluted in dimethyl sulfoxide (DMSO) and then added to the cell culture medium to achieve the desired final concentrations. The final DMSO concentration is typically kept below 0.5%.

-

Incubation: The plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Assay: For replicons containing a luciferase reporter gene, the cell culture medium is removed, and the cells are lysed. A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: Workflow for the HCV replicon assay.

NS5B Enzymatic Assay

The direct inhibitory effect of this compound on the HCV NS5B polymerase can be measured using an in vitro enzymatic assay. A representative protocol is outlined below:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a purified recombinant HCV NS5B enzyme, a template/primer (e.g., poly(A)/oligo(dT)), ribonucleotides (ATP, CTP, GTP, and UTP), and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled ribonucleotide (e.g., [α-33P]UTP).

-

Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 1-2 hours).

-

Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).

-

Quantification: The precipitated RNA is collected on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of RNA synthesis against the log of the inhibitor concentration.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with a promising in vitro antiviral and resistance profile. Its discovery highlighted the potential of benzofuran derivatives as anti-HCV agents. However, its development was ultimately hampered by an unfavorable pharmacokinetic profile in humans, characterized by high oral clearance and significant metabolism. The learnings from the this compound program, particularly regarding its metabolic liabilities, were instrumental in the design and development of the second-generation inhibitor, GSK8175, which exhibited an improved pharmacokinetic profile. The case of this compound serves as a valuable example in drug discovery and development, emphasizing the critical importance of early assessment and optimization of pharmacokinetic properties in parallel with antiviral potency.

References

GSK5852 Binding Site on NS5B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a prime target for direct-acting antiviral agents. NS5B is essential for the replication of the viral genome. GSK5852 (also known as GSK2485852) is a potent, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. This technical guide provides an in-depth overview of the binding site of this compound on NS5B, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols relevant to its study.

This compound Binding Site and Mechanism of Action

This compound is an allosteric inhibitor that binds to a region on the NS5B protein distinct from the active site for RNA polymerization. This binding site is located in the "thumb" domain of the polymerase, specifically a pocket referred to as thumb site II .[1][2] This site is situated on the outer surface of the thumb domain.[3]

The binding of this compound to thumb site II is non-competitive with respect to nucleotide substrates.[4][5] Crystallographic data of similar non-nucleoside inhibitors bound to NS5B reveal a narrow cleft within the thumb domain as the binding location.[4][5] While a specific crystal structure of this compound complexed with NS5B is not publicly available, resistance mutations selected by thumb site II inhibitors provide strong evidence for the location of the binding pocket. Key amino acid residues implicated in the binding of thumb site II inhibitors, and likely this compound, include L419, R422, M423, and I482 .[2][6][7] Mutations at these positions, such as L419M, R422K, M423T/I/V, and I482L, have been shown to confer resistance to this class of inhibitors.[7] Additionally, for this compound specifically, an interaction with Arg200 has been suggested by crystallographic data.

The binding of this compound to this allosteric site induces a conformational change in the NS5B protein, ultimately inhibiting its function. The primary mechanism of inhibition is the blockade of the initiation step of RNA synthesis .[8] this compound stabilizes the β-flap of the polymerase in a closed, inactive state, which prevents the initiation of the RNA replication cycle.[8] It is also proposed to disrupt RNA processing channels through direct spatial contact.[8]

This compound exhibits slow binding kinetics with a long dissociation half-life of over 40 hours, indicating the formation of a stable inhibitor-enzyme complex.[8] This prolonged binding contributes to its potent antiviral activity.

Quantitative Data

The inhibitory potency of this compound has been evaluated in various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 50 nM | HCV NS5B polymerase assay | [8] |

| IC50 | 130 nM | NS5BΔ21 1b 316N inhibition (15 min incubation) | [8] |

| Dissociation Half-life | >40 hours | Isolated GT1b 316N protein | [8] |

| HCV Genotype/Mutant | EC50 (nM) | Assay System | Reference |

| Genotype 1a (GT1a) | 3.0 | HCV Replicon Assay | [8] |

| Genotype 1b (GT1b) | 1.7 | HCV Replicon Assay | [8] |

| GT1a C316Y | 3.2 | HCV Replicon Assay | [8] |

| GT1b C316N | 1.9 | HCV Replicon Assay | [8] |

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is used to determine the potency of compounds in inhibiting HCV RNA replication within a cellular context.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

This compound or other test compounds.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

-

96-well or 384-well cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the stable replicon-containing Huh-7 cells in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Addition: The following day, prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

NS5B Polymerase Activity Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of purified NS5B polymerase and its inhibition by test compounds.

Materials:

-

Purified recombinant HCV NS5B protein.

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

RNA template/primer (e.g., poly(A)/oligo(dT)).

-

Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP).

-

Radiolabeled rNTP (e.g., [α-33P]UTP or [α-32P]UTP).

-

This compound or other test compounds.

-

Scintillation proximity assay (SPA) beads or filter-based separation method.

-

Scintillation counter or phosphorimager.

Protocol:

-

Reaction Setup: In a microplate, combine the assay buffer, purified NS5B enzyme, and varying concentrations of this compound.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the RNA template/primer, the mix of unlabeled rNTPs, and the radiolabeled rNTP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of incorporated radiolabeled nucleotide is then quantified. This can be done by capturing the newly synthesized radiolabeled RNA on SPA beads or by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Caption: Mechanism of this compound allosteric inhibition of NS5B.

Caption: Workflow for evaluating this compound inhibitory activity.

References

- 1. Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase Allosterically Block the Transition from Initiation to Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding site characterization and resistance to a class of non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and regulatory elements of HCV NS5B polymerase--β-loop and C-terminal tail--are required for activity of allosteric thumb site II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Impact of GSK5852 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK5852, also known as GSK2485852, is a potent and specific non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the HCV replication machinery, the NS5B polymerase is a prime target for antiviral therapies. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The primary and currently established cellular pathway affected by this compound is the viral RNA replication process within the host cell. Information regarding the modulation of host cellular pathways by this compound is not extensively available in publicly accessible research, suggesting a high degree of specificity for its viral target.

Core Mechanism of Action: Inhibition of HCV RNA Replication

This compound functions as an allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that renders it inactive. This mechanism of action has two key consequences:

-

Stabilization of an Inactive Conformation: this compound stabilizes the β-flap of the NS5B polymerase in a closed, inactive state.[1] This prevents the conformational changes necessary for the initiation of RNA synthesis.

-

Disruption of the RNA Processing Channel: The binding of this compound directly interferes with the RNA processing channel of the polymerase, further hindering the replication process.[1]

By blocking the initiation step of the HCV RNA replication cycle, this compound effectively halts the proliferation of the virus within the host cell.[1]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration (IC50) against the purified NS5B enzyme and its effective concentration (EC50) in cell-based HCV replicon systems.

| Parameter | Value | Target | Notes |

| IC50 | 50 nM | HCV NS5B Polymerase | Concentration required to inhibit 50% of the enzymatic activity in a biochemical assay.[1] |

| EC50 | 3.0 nM | HCV Genotype 1a | Effective concentration to inhibit 50% of viral replication in a cell-based replicon assay.[1] |

| EC50 | 1.7 nM | HCV Genotype 1b | Effective concentration to inhibit 50% of viral replication in a cell-based replicon assay.[1] |

| EC50 | 3.2 nM | HCV Genotype 1a (C316Y mutant) | Demonstrates activity against a known resistance mutation.[1] |

| EC50 | 1.9 nM | HCV Genotype 1b (C316N mutant) | Demonstrates activity against a known resistance mutation.[1] |

Table 1: In vitro activity of this compound against HCV NS5B Polymerase and Replicon Systems.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Caption: Mechanism of this compound action on the HCV replication cycle.

Caption: Experimental workflows for determining this compound potency.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

-

Nucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled NTP (e.g., [α-³²P]UTP or [³H]UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)

-

This compound dissolved in DMSO

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, and non-radiolabeled NTPs.

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO-only control is included.

-

Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled NTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.

-

Wash the filter to remove unincorporated radiolabeled NTPs.

-

Quantify the amount of incorporated radioactivity on the filter using a scintillation counter or phosphorimager.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

HCV Replicon Assay (Cell-Based Assay)

This assay measures the antiviral activity of this compound in a cellular context using a subgenomic HCV replicon system. These replicons are engineered to express a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Materials:

-

Huh-7 human hepatoma cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

G418 (Geneticin) for maintaining selection pressure on the replicon-containing cells.

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

In parallel, a cell viability assay (e.g., MTS or CellTiter-Glo) can be performed to assess the cytotoxicity of the compound.

-

Calculate the percentage of inhibition of HCV replication based on the reduction in luciferase signal relative to the DMSO control.

-

Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

Conclusion

This compound is a highly potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its mechanism of action, involving allosteric inhibition and stabilization of an inactive enzyme conformation, effectively blocks the initiation of viral RNA replication. The quantitative data from both biochemical and cell-based assays confirm its low nanomolar efficacy against various HCV genotypes, including some with resistance mutations. While the direct impact of this compound is on the viral replication pathway, further research may be warranted to explore any potential off-target effects on host cellular pathways. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation and development of antiviral therapies targeting the HCV NS5B polymerase.

References

Methodological & Application

Application Notes and Protocols for GSK5852 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK5852, also known as GSK2485852, is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its mechanism of action involves binding to the NS5B polymerase, which leads to the inhibition of viral RNA replication.[1] This document provides a summary of the in vitro activity of this compound and a representative protocol for an in vitro assay to evaluate its inhibitory activity against HCV NS5B polymerase.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against various HCV genotypes and mutant strains.

| Target | Assay Type | Value | Reference |

| HCV NS5B Polymerase | Enzymatic Assay (IC50) | 50 nM | [1] |

| HCV Genotype 1a | Antiviral Activity (EC50) | 3.0 nM | [1] |

| HCV Genotype 1b | Antiviral Activity (EC50) | 1.7 nM | [1] |

| HCV Genotype 1a (C316Y mutant) | Antiviral Activity (EC50) | 3.2 nM | [1] |

| HCV Genotype 1b (C316N mutant) | Antiviral Activity (EC50) | 1.9 nM | [1] |

| NS5BΔ21 1b (316N mutant) | Enzymatic Assay (IC50) | 130 nM | [1] |

Mechanism of Action Signaling Pathway

This compound inhibits HCV replication by directly targeting the NS5B polymerase, a critical enzyme in the viral life cycle. The diagram below illustrates the mechanism of inhibition.

Caption: Mechanism of this compound Inhibition of HCV NS5B Polymerase

In Vitro Assay Protocol: HCV NS5B Polymerase Inhibition Assay

This protocol describes a representative biochemical assay to determine the in vitro inhibitory activity of this compound against HCV NS5B RNA-dependent RNA polymerase. This is a generic protocol and may require optimization for specific laboratory conditions.

Objective: To determine the IC50 value of this compound against purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (genotype 1b)

-

This compound compound

-

Biotinylated RNA template (e.g., 5'-biotin-poly(rA))

-

Unlabeled UTP

-

[α-³³P]UTP (radiolabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

Stop buffer (e.g., 50 mM EDTA in water)

-

Streptavidin-coated filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid

-

Microplate scintillation counter

Experimental Workflow:

Caption: Workflow for HCV NS5B Polymerase Inhibition Assay

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). A typical starting concentration range would be from 100 µM to 0.1 nM.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (as a negative control) to the wells of a 96-well or 384-well assay plate.

-

Master Mix Preparation: Prepare a master mix containing the assay buffer, purified HCV NS5B polymerase, biotinylated RNA template, and unlabeled UTP at their optimal concentrations.

-

Reaction Initiation: Add the master mix to each well of the assay plate. Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Start the Reaction: Initiate the polymerase reaction by adding [α-³³P]UTP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop buffer containing EDTA.

-

Detection: a. Transfer the reaction mixture to a streptavidin-coated filter plate. b. Incubate to allow the biotinylated RNA to bind to the filter. c. Wash the plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [α-³³P]UTP. d. Dry the filter plate and add scintillation fluid to each well. e. Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: a. The amount of incorporated [α-³³P]UTP is proportional to the enzyme activity. b. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Disclaimer

This document is intended for research use only. The provided protocol is a representative example and may require optimization for specific experimental conditions and reagents. Users should consult relevant literature and safety guidelines before performing these experiments.

References

Application Notes and Protocols for GSK5852 Enzymatic Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK5852 is a potent and specific non-nucleoside inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp).[1][2] NS5B is a critical enzyme for the replication of the HCV genome, making it a prime target for antiviral drug development.[3][4][5] this compound acts by binding to an allosteric site on the enzyme, thereby inhibiting the initiation step of RNA synthesis.[1] Understanding the enzymatic activity of this compound is crucial for its characterization, optimization, and the development of new antiviral therapies.

These application notes provide a detailed protocol for a non-radioactive, fluorescence-based in vitro assay to determine the enzymatic activity and inhibitory potential of this compound against HCV NS5B RdRp. The protocol is designed to be robust, high-throughput compatible, and adaptable for the screening of other potential NS5B inhibitors.

Signaling Pathway and Mechanism of Action

HCV NS5B RdRp is the catalytic core of the viral replication machinery. It synthesizes a negative-strand RNA intermediate using the positive-strand viral genomic RNA as a template. This negative-strand intermediate then serves as a template for the synthesis of new positive-strand viral genomes. This compound inhibits this process by stabilizing an inactive conformation of the enzyme, preventing the initiation of RNA synthesis.

Caption: Mechanism of this compound inhibition of HCV NS5B RdRp.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity against HCV NS5B RdRp.

| Parameter | Value | HCV Genotype | Reference |

| IC50 | 50 nM | Not Specified | [1][2] |

| EC50 | 3.0 nM | Genotype 1a | [1] |

| EC50 | 1.7 nM | Genotype 1b | [1] |

| EC50 | 3.2 nM | Genotype 1a (C316Y mutant) | [1] |

| EC50 | 1.9 nM | Genotype 1b (C316N mutant) | [1] |

Experimental Protocols

Principle of the Assay

This protocol describes a fluorescence-based RNA polymerase assay. The assay measures the incorporation of a fluorescently-labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand by HCV NS5B RdRp using a synthetic RNA template-primer duplex. The increase in fluorescence upon incorporation is directly proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence signal in the presence of the compound.

Materials and Reagents

-

Enzyme: Recombinant HCV NS5B RdRp (C-terminally truncated for solubility is recommended)

-

Inhibitor: this compound

-

Template-Primer: Biotinylated oligo(rU)12 primer and poly(rA) template

-

Nucleotides: ATP, CTP, GTP, and a fluorescently-labeled UTP (e.g., Cy5-UTP or FAM-UTP)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 5% Glycerol, 30 mM NaCl

-

Stop Solution: 100 mM EDTA

-

Detection Reagent: Streptavidin-coated microplates or beads

-

Plate Reader: Fluorescence plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Experimental Workflow Diagram

Caption: Workflow for the this compound enzymatic activity assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 2X Assay Buffer concentrate.

-

Dilute the HCV NS5B RdRp enzyme to the desired final concentration (e.g., 10-50 nM) in 1X Assay Buffer. Keep on ice.

-

Prepare a Substrate Mix containing poly(rA) template (e.g., 10 µg/mL), biotinylated oligo(rU)12 primer (e.g., 250 nM), ATP, CTP, GTP (e.g., 1 µM each), and fluorescently-labeled UTP (e.g., 0.5 µM) in 1X Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

-

Assay Procedure:

-

Add 25 µL of the this compound dilution or vehicle control to the wells of a 96-well or 384-well microplate.

-

Add 25 µL of the diluted NS5B enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the Substrate Mix to each well.

-

Incubate the plate at 30°C for 60-120 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction by adding 25 µL of Stop Solution to each well.

-

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated microplate.

-

Incubate for 30-60 minutes at room temperature to allow the biotinylated RNA product to bind to the streptavidin.

-

Wash the plate 3-5 times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated fluorescent NTPs.

-

Add 100 µL of PBS or a suitable reading buffer to each well.

-

Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis

-

Calculate Percent Inhibition:

-

Subtract the background fluorescence (wells with no enzyme) from all experimental wells.

-

The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NS5B RdRp activity.

-

Conclusion

This application note provides a comprehensive guide for setting up and performing an enzymatic activity assay for this compound, a potent inhibitor of HCV NS5B RdRp. The detailed protocol and data analysis guidelines will enable researchers to accurately characterize the inhibitory properties of this compound and similar compounds, facilitating the discovery and development of novel antiviral therapeutics.

References

- 1. A continuous nonradioactive assay for RNA-dependent RNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for GSK5852 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals